2-Acétyl-5-chlorothiophène

Vue d'ensemble

Description

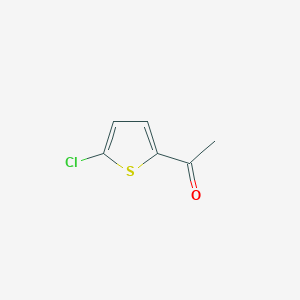

2-Acetyl-5-chlorothiophene is an organic compound with the chemical formula C₆H₅ClOS. It is characterized by the presence of an acetyl group and a chlorine atom attached to a thiophene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

2-Acetyl-5-chlorothiophene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

Industry: Employed in the production of agrochemicals and as a building block for various chemical processes.

Mécanisme D'action

Target of Action

2-Acetyl-5-chlorothiophene is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of novel heterocyclic chalcone analogues . These analogues are synthesized by condensing 2-acetyl-5-chlorothiophene with benzaldehyde derivatives . The exact interaction of 2-Acetyl-5-chlorothiophene with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of heterocyclic chalcone analogues

Result of Action

It’s known that the compound is involved in the synthesis of heterocyclic chalcone analogues

Action Environment

It’s known that the compound can be synthesized in methanol at room temperature , suggesting that it’s stable under these conditions.

Analyse Biochimique

Biochemical Properties

2-Acetyl-5-chlorothiophene plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form complexes with metal ions such as cobalt(II), nickel(II), and zinc(II), which can affect the activity of metalloenzymes . Additionally, 2-Acetyl-5-chlorothiophene can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Cellular Effects

The effects of 2-Acetyl-5-chlorothiophene on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Acetyl-5-chlorothiophene has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Acetyl-5-chlorothiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, 2-Acetyl-5-chlorothiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Acetyl-5-chlorothiophene in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Acetyl-5-chlorothiophene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 2-Acetyl-5-chlorothiophene vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, 2-Acetyl-5-chlorothiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

2-Acetyl-5-chlorothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The involvement of 2-Acetyl-5-chlorothiophene in these pathways can influence metabolic flux and the levels of key metabolites.

Transport and Distribution

The transport and distribution of 2-Acetyl-5-chlorothiophene within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-Acetyl-5-chlorothiophene within cells can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of 2-Acetyl-5-chlorothiophene plays a crucial role in determining its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Acetyl-5-chlorothiophene has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Acetyl-5-chlorothiophene can be synthesized through several methods. One common approach involves the acylation of 5-chlorothiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the chlorination of 2-acetylthiophene using chlorine gas in the presence of a solvent like dichloroethane. The reaction mixture is heated, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of 2-acetyl-5-chlorothiophene often involves large-scale chlorination and acylation reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetyl-5-chlorothiophene undergoes various chemical reactions, including:

Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles, leading to substitution reactions at the 2-position.

Reduction: Reduction of the acetyl group can yield 5-chloro-2-thienylmethanol.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or nitric acid are commonly used under mild conditions.

Oxidation: Potassium permanganate or sodium chlorite in aqueous solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Electrophilic Substitution: 2-substituted derivatives of 5-chlorothiophene.

Oxidation: 5-chlorothiophene-2-carboxylic acid.

Reduction: 5-chloro-2-thienylmethanol.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetylthiophene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Chlorothiophene-2-carboxylic acid: Contains a carboxyl group instead of an acetyl group, leading to different chemical properties.

3-Acetyl-2,5-dichlorothiophene: Contains an additional chlorine atom, which affects its reactivity and applications.

Uniqueness

2-Acetyl-5-chlorothiophene is unique due to the presence of both an acetyl group and a chlorine atom on the thiophene ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Activité Biologique

2-Acetyl-5-chlorothiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiophene ring, which is known for its ability to participate in various chemical reactions and biological interactions. This article reviews the biological activity of 2-acetyl-5-chlorothiophene, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-acetyl-5-chlorothiophene can be represented as follows:

Biological Activity Overview

The biological activities of 2-acetyl-5-chlorothiophene include antimicrobial, antiviral, and anticancer properties. Its efficacy in these areas has been explored through various studies, showcasing its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that 2-acetyl-5-chlorothiophene exhibits significant antimicrobial activity against various microorganisms. A study reported that compounds derived from this thiophene demonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This data suggests that the compound could be a viable candidate for developing new antimicrobial agents .

2. Antiviral Activity

2-Acetyl-5-chlorothiophene has been evaluated for its antiviral properties, particularly against the Hepatitis C Virus (HCV). In a study focused on the inhibition of the NS5B polymerase, it was found that modifications to the thiophene ring could enhance inhibitory activity. The structure-activity relationship (SAR) indicated that substituents on the thiophene ring significantly affect antiviral potency.

| Compound Modification | IC50 (μM) | Activity Change |

|---|---|---|

| Methyl group at 5-position | 12 | Decreased by ~3x |

| Chloro substitution at 5-position | 5 | Increased by ~2x |

| Iodo substitution at 5-position | 20 | Decreased |

These findings highlight the importance of chemical modifications in enhancing the biological activity of thiophene derivatives .

3. Anticancer Activity

The anticancer potential of 2-acetyl-5-chlorothiophene has been explored in several studies. Notably, it has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

A comparative study demonstrated the following effects:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis |

| HT-29 (Colon Cancer) | 15 | Cell Cycle Arrest |

These results suggest that this compound could serve as a lead structure for developing novel anticancer therapies .

Case Studies

Several case studies have highlighted the effectiveness of 2-acetyl-5-chlorothiophene in various applications:

- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives demonstrated that introducing halogen substituents significantly enhanced antimicrobial activity. The study reported that compounds with chlorine substitutions exhibited superior inhibition against resistant bacterial strains .

- Antiviral Mechanism : In another investigation focusing on HCV, researchers synthesized a series of diketo acid derivatives based on 2-acetyl-5-chlorothiophene and assessed their ability to inhibit NS5B polymerase. The results indicated a strong correlation between structural modifications and antiviral potency, paving the way for further drug development .

- Cancer Therapeutics : A recent study explored the use of this compound in combination therapies for cancer treatment. The findings suggested that when used alongside established chemotherapeutic agents, it enhanced efficacy while reducing side effects .

Propriétés

IUPAC Name |

1-(5-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZGPEHWQCRXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212436 | |

| Record name | Ketone, 5-chloro-2-thienyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-09-4 | |

| Record name | 2-Acetyl-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 5-chloro-2-thienyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, 5-chloro-2-thienyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyl-5-chlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSG32J5KRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Acetyl-5-chlorothiophene commonly utilized in organic synthesis?

A1: 2-Acetyl-5-chlorothiophene is frequently employed as a starting material in the synthesis of heterocyclic chalcones via the Claisen-Schmidt condensation reaction. [, , ] This reaction involves the base-catalyzed condensation of the acetyl group of 2-Acetyl-5-chlorothiophene with various aromatic aldehydes, leading to the formation of chalcones possessing a thiophene moiety. [, , ] These chalcones are then further derivatized into other heterocycles like pyrazolines and benzodiazepines, which are known for their diverse biological activities. []

Q2: What are the primary spectroscopic techniques used to characterize 2-Acetyl-5-chlorothiophene and its derivatives?

A2: Researchers rely on several spectroscopic methods to confirm the structure of 2-Acetyl-5-chlorothiophene and its derivatives. These include:

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the structure and confirm the connectivity of atoms within the molecule. [, ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []

- Single Crystal X-ray Diffraction: This technique is used to determine the three-dimensional structure of synthesized compounds when suitable crystals can be obtained. []

Q3: What biological activities have been investigated for compounds derived from 2-Acetyl-5-chlorothiophene?

A3: Derivatives of 2-Acetyl-5-chlorothiophene, particularly the chalcones and their cyclized products like pyrazolines and benzodiazepines, have been explored for several biological activities, including:

- Antifungal Activity: Some synthesized chalcones and pyrazolines exhibited promising antifungal activity against Candida albicans and Aspergillus niger. []

- Anti-HIV Activity: Certain substituted 1,5-benzodiazepines, synthesized using a 2-Acetyl-5-chlorothiophene derivative as a starting material, demonstrated inhibitory activity against HIV-1 reverse transcriptase. []

- Antioxidant Activity: Several heterocyclic chalcone analogues synthesized from 2-Acetyl-5-chlorothiophene showed varying degrees of antioxidant potential in various in vitro assays, including DPPH free radical scavenging, ABTS radical scavenging, ferric reducing antioxidant power, and cupric ion reducing antioxidant capacity. []

Q4: Has the structure-activity relationship (SAR) been investigated for 2-Acetyl-5-chlorothiophene derivatives?

A4: Yes, preliminary SAR studies indicate that the position and nature of substituents on the aromatic ring introduced via the aldehyde component in the Claisen-Schmidt condensation significantly influence the biological activity of the resulting chalcones and their derivatives. [, ] For instance, the presence of bromo and methoxy substituents on the phenyl ring of chalcones and pyrazolines, respectively, enhanced antifungal potency. [] Similarly, specific substitutions on the benzodiazepine ring influenced their anti-HIV activity. [] In the case of antioxidant activity, a p-methoxy substituent on the phenyl ring of the chalcone significantly enhanced the antioxidant potential. []

Q5: Are there studies on the interaction of 2-Acetyl-5-chlorothiophene-based complexes with biological macromolecules?

A5: Yes, research indicates that a copper complex containing 2-Acetyl-5-chlorothiophene, specifically [Cu-C6H5ClOS-C5H7NO3-1-10-phen]2+, interacts with calf thymus DNA. [] Fluorescence spectrometry studies suggest that the interaction involves both electrostatic forces and intercalation, which is the insertion of the complex between DNA base pairs. [] This finding highlights the potential of 2-Acetyl-5-chlorothiophene-based complexes for developing DNA-targeting agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.